

Application Notes and Protocols for Uzansertib

Efficacy Testing in Mouse Xenograft Models

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Compound of Interest

Compound Name: *Uzansertib*

Cat. No.: *B10819291*

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Introduction

Uzansertib (also known as INCB053914) is a potent and selective, orally bioavailable, ATP-competitive pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] This family includes three isoforms, PIM1, PIM2, and PIM3, which are key regulators of cell survival, proliferation, and apoptosis.[1][3]

Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy.[3]

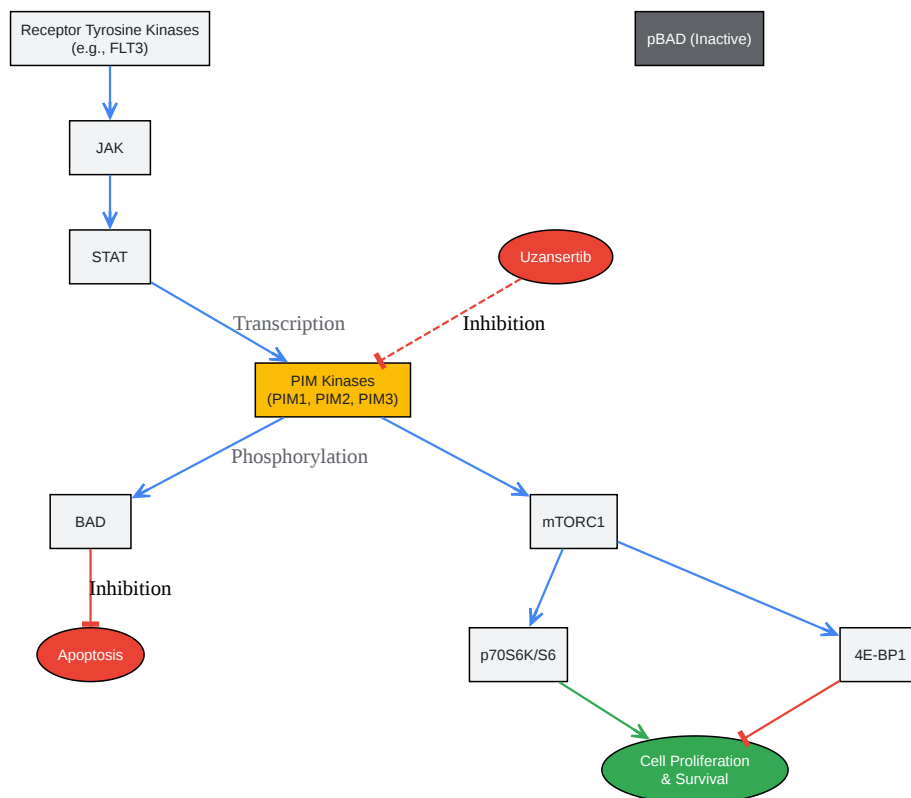
Uzansertib has demonstrated broad anti-proliferative activity against a range of hematologic tumor cell lines.[2]

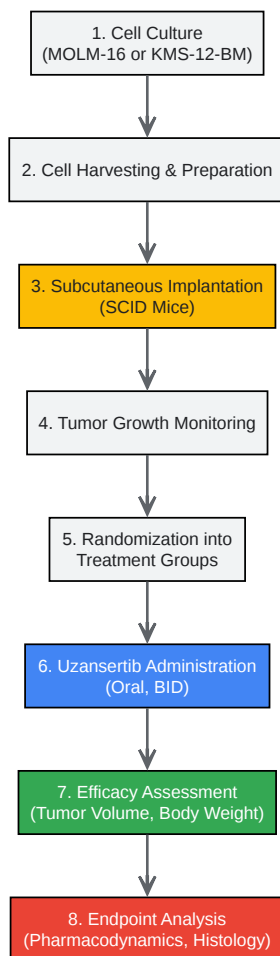
These application notes provide detailed protocols for establishing human acute myeloid leukemia (AML) and multiple myeloma (MM) xenograft models in immunodeficient mice for the purpose of evaluating the in vivo efficacy of **Uzansertib**.

Mechanism of Action and Signaling Pathway

Uzansertib exerts its anti-tumor effects by inhibiting the kinase activity of all three PIM isoforms. PIM kinases are constitutively active and downstream of several oncogenic signaling pathways, including the JAK/STAT pathway.[3] Inhibition of PIM kinases by **Uzansertib** prevents the phosphorylation of numerous downstream substrates that are critical for cell cycle progression and survival. Key downstream targets include BAD, p70S6K/S6, and 4E-BP1.[2]

By blocking these pathways, **Uzansertib** can induce cell cycle arrest and apoptosis in cancer cells.





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